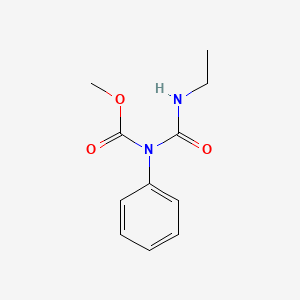![molecular formula C13H16O B14333230 6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one CAS No. 106298-95-7](/img/structure/B14333230.png)
6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is an organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or alkanes.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- 9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
Uniqueness
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is unique due to its specific structural features, which combine elements of both aromatic and aliphatic chemistry
Properties
CAS No. |
106298-95-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-10-6-2-3-7-11-8-4-5-9-12(11)13(10)14/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI Key |
FYIACOSNZGTTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)



![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)



![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)


![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
